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molecular formula C13H11NO4 B1616579 Ethyl 5-nitro-1-naphthoate CAS No. 91901-43-8

Ethyl 5-nitro-1-naphthoate

Cat. No. B1616579
M. Wt: 245.23 g/mol
InChI Key: QPADTPIHSPAZLQ-UHFFFAOYSA-N
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Patent
US06982348B2

Procedure details

A solution of ethyl 5-nitro-1-naphthoate (3.304 g, 13.47 mmol) in ethanol (10 ml)-tetrahydrofuran (20 ml) was hydrogenated under normal temperature and normal pressure using 10% palladium/carbon (containing water by 50%) (0.5 g) as a catalyst until the starting material disappeared. The catalyst was filtered off and the solvent was evaporated under reduced pressure. The obtained crude product was purified by silica gel column chromatography (hexane/ethyl acetate=6/1−3/1) to give the objective substance.
Quantity
3.304 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]([O:16][CH2:17][CH3:18])=[O:15])([O-])=O.O1CCCC1>C(O)C.[Pd]>[NH2:1][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
3.304 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CC=C(C2=CC=C1)C(=O)OCC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (hexane/ethyl acetate=6/1−3/1)
CUSTOM
Type
CUSTOM
Details
to give the objective substance

Outcomes

Product
Name
Type
Smiles
NC1=C2C=CC=C(C2=CC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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